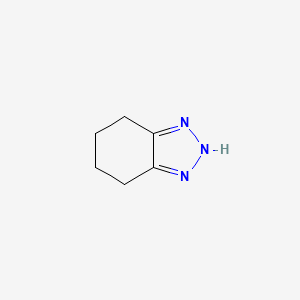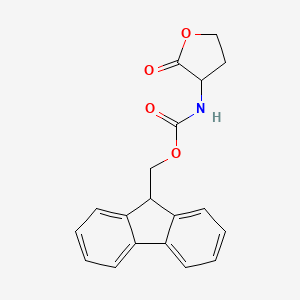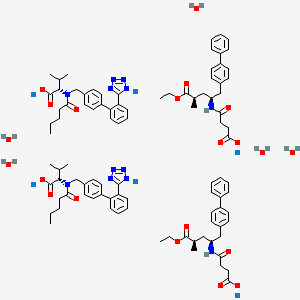
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate is a chemical compound with the molecular formula C5H11NaO4S·H2O. It is a sodium salt of a sulfonic acid derivative and is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate typically involves the sulfonation of 3-methyl-1-butanol. The process includes the following steps:
Sulfonation: 3-methyl-1-butanol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Hydration: The final step involves the crystallization of the compound in the presence of water to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces ethers or esters.
Wissenschaftliche Forschungsanwendungen
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism by which sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate exerts its effects depends on its application:
Catalysis: Acts as a catalyst by providing a reactive site for chemical transformations.
Stabilization: Stabilizes enzymes and proteins by interacting with their active sites and preventing denaturation.
Surfactant: Reduces surface tension in solutions, enhancing the solubility and dispersion of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a longer carbon chain.
Sodium 2-hydroxy-3-methylbutane-1-sulfonate: A structural isomer with different reactivity and applications.
Uniqueness
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its shorter carbon chain compared to other surfactants makes it more suitable for certain applications where lower hydrophobicity is desired.
Eigenschaften
IUPAC Name |
sodium;1-hydroxy-3-methylbutane-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S.Na.H2O/c1-4(2)3-5(6)10(7,8)9;;/h4-6H,3H2,1-2H3,(H,7,8,9);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMBHKQLIKLKJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B8035915.png)

![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)




![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)



![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)
